- A simple and practical method for the synthesis of 2-amino-5,6-dihydro-5,7-diarylquinazolin-4-olsJournal of Heterocyclic Chemistry, 2009, 46(6), 1346-1348,
Cas no 959-23-9 (4'-Methoxychalcone)

4'-Methoxychalcone structure
Produktname:4'-Methoxychalcone
4'-Methoxychalcone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4′-Methoxychalcone
- 2-BENZYLIDENE-4'-METHOXYACETOPHENONE
- 1-(4-METHOXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE
- (E)-1-(4-METHOXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE
- RARECHEM AM UC 0609
- alpha-styryl p-anisyl ketone
- 4-Methoxychalcone
- 4'-Methoxychalcone
- METHOXYCHALCONE, 4'-(RG)
- 1-(4'-methoxyphenyl)-3-phenylpropenone
- benzylidene-4'-methoxyacetophenone
- METHOXYCHALCONE,4'
- 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one (ACI)
- Chalcone, 4′-methoxy- (6CI, 7CI, 8CI)
- 1-(4-Methoxyphenyl)-3-phenylpropenone
- 1-(p-Methoxyphenyl)-3-phenyl-2-propen-1-one
- 4-Methoxyphenyl styryl ketone
- NSC 37157
- s5851
- NCGC00095535-04
- InChI=1/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7
- Styryl p-anisyl ketone
- NSC37157
- 959-23-9
- ST059919
- Q27274750
- AKOS001325034
- (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
- NCGC00095535-03
- 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-
- SDCCGMLS-0066535.P001
- S10032
- NSC-37157
- AB00375841-02
- METHOXYCHALCONE, TRANS-4'-
- HY-128400
- (E)-1-(4-Methoxy-phenyl)-3-phenyl-propenone
- CHALCONE, 4'-METHOXY-
- CCG-214164
- ACon1_000177
- SPECTRUM211475
- E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
- BM45N45FIZ
- 22966-19-4
- CS-0099579
- NCGC00095535-01
- MFCD00008407
- 1-(4-Methoxy-phenyl)-3-phenyl-propenone
- STK831846
- (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
- 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (6)
- MEGxp0_001883
- BRD-K09233738-001-04-4
- CHEMBL34398
- TS-00699
- BSPBio_002861
- DTXSID001238595
- BDBM50141532
- Spectrum5_000236
- .ALPHA.-STYRYL P-ANISYL KETONE
- NCGC00095535-02
- AF-961/00496034
- CHEBI:174232
- Z46053756
- PD002123
- SR-05000002481-1
- SR-05000002481
- 2-propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, (2E)-
- 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one
- LMPK12120188
-
- MDL: MFCD00008407
- Inchi: 1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3
- InChI-Schlüssel: KJHHAPASNNVTSN-UHFFFAOYSA-N
- Lächelt: O=C(C1C=CC(OC)=CC=1)C=CC1C=CC=CC=1
- BRN: 644640
Berechnete Eigenschaften
- Genaue Masse: 238.09900
- Monoisotopenmasse: 238.09938
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 4
- Komplexität: 282
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Oberflächenladung: 0
- Topologische Polaroberfläche: 26.3
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.114
- Schmelzpunkt: 101-103 °C(lit.)
- Siedepunkt: 397.5°Cat760mmHg
- Flammpunkt: 180.5°C
- Brechungsindex: 1.606
- Wasserteilungskoeffizient: Soluble in dichloromethane and methanol. Insoluble in water.
- PSA: 26.30000
- LogP: 3.59130
- Löslichkeit: Nicht bestimmt
4'-Methoxychalcone Sicherheitsinformationen
4'-Methoxychalcone Zolldaten
- HS-CODE:2914509090
- Zolldaten:
China Zollkodex:
2914509090Übersicht:
2914509090 Ketone, die andere sauerstoffhaltige Gruppen enthalten. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung
Zusammenfassung:
HS:2914509090 andere Ketone mit anderer Sauerstofffunktion MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%
4'-Methoxychalcone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7443-200 mg |
4'-Methoxychalcone |
959-23-9 | 98.93% | 200mg |
¥1480.00 | 2022-04-26 | |
abcr | AB134078-25 g |
4'-Methoxychalcone; 97% |
959-23-9 | 25g |
€86.20 | 2022-03-05 | ||
TRC | M220568-25g |
4'-Methoxychalcone |
959-23-9 | 25g |
$ 80.00 | 2022-06-04 | ||
MedChemExpress | HY-128400-100mg |
4'-Methoxychalcone |
959-23-9 | 99.44% | 100mg |
¥1200 | 2024-05-25 | |
Alichem | A019114939-500g |
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one |
959-23-9 | 95% | 500g |
$476.32 | 2023-08-31 | |
MedChemExpress | HY-128400-25mg |
4'-Methoxychalcone |
959-23-9 | 99.44% | 25mg |
¥350 | 2024-05-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7443-25 mg |
4'-Methoxychalcone |
959-23-9 | 98.93% | 25mg |
¥282.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7443-10 mg |
4'-Methoxychalcone |
959-23-9 | 98.93% | 10mg |
¥387.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7443-50 mg |
4'-Methoxychalcone |
959-23-9 | 98.93% | 50mg |
¥528.00 | 2022-04-26 | |
Fluorochem | 068172-5g |
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one |
959-23-9 | 97% | 5g |
£13.00 | 2022-03-01 |
4'-Methoxychalcone Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Reaktionsbedingungen
1.1 Catalysts: Sodium nitrate Solvents: Water ; 30 min, rt
1.2 Reagents: Oxygen ; 2 h, 900 °C
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ; 24 h, rt
1.2 Reagents: Oxygen ; 2 h, 900 °C
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ; 24 h, rt
Referenz
- Application of natural phosphate modified with sodium nitrate in the synthesis of chalcones: a soft and clean methodJournal of Catalysis, 2003, 213(1), 1-6,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Catalysts: Barium hydroxide Solvents: 1-Ethyl-3-methylimidazolium dicyanamide ; 7 h, rt
Referenz
- Large acceleration under highly concentrated conditions: Synthesis of chalcones using a small amount of DMF or [emim]N(CN)2Results in Chemistry, 2022, 4,,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Water ; 60 min, 55 °C
Referenz
- Effect of Phosphorus Amount on the Particle Size and Catalytic Performance of Heterogeneous Nickel(II) Schiff-Base Complex in Aldol Condensation ReactionPhosphorus, 2013, 188(12), 1778-1791,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 3 h, rt
Referenz
- Recyclable Copper Nanoparticles-Catalyzed Hydroboration of Alkenes and β-Borylation of α,β-Unsaturated Carbonyl Compounds with Bis(Pinacolato)DiboronAdvanced Synthesis & Catalysis, 2021, 363(9), 2408-2416,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Catalysts: Aluminum triflate (crosslinked-polystyrene-supported aluminum triflate) ; 3.1 h, 80 °C
Referenz
- Friedel-Crafts acylation of arenes with carboxylic acids using polystyrene-supported aluminum triflateJournal of the Serbian Chemical Society, 2011, 76(2), 155-163,
Synthetic Routes 9
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, rt
Referenz
- Synthesis, characterization and antimicrobial activity of thiazole, benzothiazole and pyrimidine derivatives bearing sydnone moietiesPharmaceutical Chemistry Journal, 2012, 45(12), 725-731,
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Reaktionsbedingungen
1.1 Catalysts: Copper perchlorate hexahydrate ; 60 min, rt
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
Referenz
- Sonochemical aldol condensation using copper perchlorate hexahydrate as catalyst in solventless mediaInternational Journal of Chemistry (Mumbai, 2013, 2(2), 254-258,
Synthetic Routes 16
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water
Referenz
- Novel phosphorous (v)-based reagents, processes for the preparation tony thereof, and their use in making stereo-defined organophoshorous (v) compounds, World Intellectual Property Organization, , ,
Synthetic Routes 18
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, di-μ-chlorotetrachlorodip… Solvents: Toluene ; 40 min, rt
Referenz
- A versatile method for the synthesis of diaryl and alkyl aryl ketones via palladium-catalysed cross-coupling reaction of arylboronic acids with acyl chloridesApplied Organometallic Chemistry, 2015, 29(3), 181-184,
Synthetic Routes 20
4'-Methoxychalcone Raw materials
- Anisole
- Cinnamic acid
- trans-Cinnamoyl Chloride
- (4-methoxyphenyl)boronic acid
- 1-(4-methoxyphenyl)ethan-1-one
- p-Methoxybenzaldehyde
- Acetophenone
- Benzaldehyde
4'-Methoxychalcone Preparation Products
4'-Methoxychalcone Verwandte Literatur
-
L. Young Trans. Faraday Soc. 1954 50 153
-
Rajni Khajuria,Prakash Kannaboina,Kamal K. Kapoor,Annah Gupta,Gaurav Raina,Amanpreet Kaur Jassal,Love Karan Rana,Maninder S. Hundal,Parthasarathi Das Org. Biomol. Chem. 2015 13 5944
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:959-23-9)4'-Methoxychalcone

Reinheit:99%
Menge:100g
Preis ($):186.0